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5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Documentation Hub

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  • Product: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
  • CAS: 1354940-13-8

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

Here is an in-depth technical guide for the synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde . Executive Summary This guide details the synthetic pathway for 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for the synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde .

Executive Summary

This guide details the synthetic pathway for 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS: 1354940-13-8). This molecule serves as a critical scaffold in medicinal chemistry, particularly for the development of antimicrobial and antiviral semicarbazones. The presence of the electrophilic aldehyde at C4 and the displaceable chlorine at C5 makes this core a versatile "linchpin" for further diversification.

The recommended protocol utilizes a Vilsmeier-Haack cyclization-functionalization strategy. This route is preferred over direct ring chlorination because it installs the C5-chlorine and C4-formyl groups in a single, atom-economical operation starting from the corresponding isoxazol-5(4H)-one.

Retrosynthetic Analysis & Strategy

The structural integrity of the furan ring is the primary constraint. Furan is acid-sensitive and prone to polymerization or competitive formylation at its C5 position. Therefore, the synthesis is designed to build the isoxazole core first, followed by a controlled Vilsmeier-Haack reaction that functionalizes the isoxazole ring faster than it degrades the furan.

Strategic Disconnection
  • Target Molecule: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.[1]

  • Primary Disconnection: Functional group interconversion (FGI) at C4 (CHO) and C5 (Cl).

  • Intermediate: 3-(Furan-2-yl)isoxazol-5(4H)-one.

  • Starting Materials: Ethyl 3-(furan-2-yl)-3-oxopropanoate (beta-keto ester) and Hydroxylamine.

Retrosynthesis Target Target: 5-Chloro-3-(furan-2-yl)- 1,2-oxazole-4-carbaldehyde Intermediate Intermediate: 3-(Furan-2-yl)isoxazol-5(4H)-one Intermediate->Target Vilsmeier-Haack (POCl3, DMF) Start Starting Materials: Ethyl 3-(furan-2-yl)-3-oxopropanoate + Hydroxylamine Start->Intermediate Cyclocondensation (NaOAc, EtOH)

Figure 1: Retrosynthetic tree illustrating the two-step assembly of the core.

Step 1: Synthesis of 3-(Furan-2-yl)isoxazol-5(4H)-one

The formation of the isoxazolone core is achieved via the condensation of a


-keto ester with hydroxylamine.
Mechanistic Insight

The reaction proceeds through the formation of an oxime intermediate at the ketone carbonyl (more electrophilic than the ester). Subsequent intramolecular nucleophilic attack by the oxime oxygen onto the ester carbonyl closes the ring. Sodium acetate acts as a buffer to deprotonate the hydroxylamine hydrochloride without hydrolyzing the ester.

Experimental Protocol

Reagents:

  • Ethyl 3-(furan-2-yl)-3-oxopropanoate: 10.0 g (51.0 mmol)

  • Hydroxylamine hydrochloride (

    
    ): 4.25 g (61.2 mmol, 1.2 eq)
    
  • Sodium Acetate (

    
    ): 5.0 g (61.0 mmol)
    
  • Ethanol (Absolute): 50 mL

  • Water: 10 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask (RBF), dissolve hydroxylamine hydrochloride and sodium acetate in water (10 mL).

  • Addition: Add the solution of ethyl 3-(furan-2-yl)-3-oxopropanoate in ethanol (50 mL) to the aqueous mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Isolation: Dilute the residue with ice-cold water (50 mL). The product usually precipitates as a solid.

    • If solid:[2][3][4] Filter, wash with cold water, and dry in a vacuum oven at

      
      .
      
    • If oil: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 75–85% Key Characterization:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (

    
    ):  Singlet at 
    
    
    
    4.0–4.2 ppm (2H,
    
    
    at C4).

Step 2: Vilsmeier-Haack Chlorination-Formylation

This is the critical step. The Vilsmeier reagent (chloromethyliminium salt) performs two functions: it converts the C5-hydroxyl (tautomer of the lactam) to a chloride and formylates the nucleophilic C4 position.

Mechanistic Pathway

The isoxazol-5-one exists in equilibrium with its 5-hydroxy tautomer. The C4 position is highly nucleophilic (enamine-like).

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent.[5]
    
  • Attack: The Vilsmeier reagent attacks the C5 oxygen.

  • Substitution: Chloride displaces the activated oxygen species at C5.

  • Formylation: A second equivalent of Vilsmeier reagent attacks the C4 carbon.

  • Hydrolysis: Aqueous workup converts the iminium intermediate to the aldehyde.[6]

Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Intermediate C5-Chloro-C4-Iminium Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Attack) Substrate Isoxazol-5-one (Nucleophile at C4) Substrate->Intermediate Product 5-Chloro-4-formyl Isoxazole Intermediate->Product Hydrolysis (H2O, -HCl)

Figure 2: Mechanistic flow of the Vilsmeier-Haack transformation on the isoxazole core.

Experimental Protocol

Safety Note:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • 3-(Furan-2-yl)isoxazol-5(4H)-one: 5.0 g (33.1 mmol)

  • Phosphorus Oxychloride (

    
    ): 15.2 g (9.2 mL, 99.3 mmol, 3.0 eq)
    
  • Dimethylformamide (DMF): 25 mL (Solvent/Reagent)

Procedure:

  • Vilsmeier Reagent Formation: In a dry 100 mL 3-neck RBF under nitrogen, add dry DMF (25 mL). Cool to

    
     in an ice bath.
    
  • Addition: Add

    
     dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain temperature 
    
    
    
    . Stir for 30 minutes at
    
    
    to generate the white semi-solid Vilsmeier salt.
  • Substrate Addition: Dissolve the isoxazolone (5.0 g) in a minimum amount of DMF (5 mL) and add dropwise to the Vilsmeier reagent.

  • Reaction:

    • Allow to warm to room temperature (RT) over 30 minutes.

    • Heat to

      
       for 3–5 hours.
      
    • Critical Control Point: Do not exceed

      
       to prevent decomposition of the furan ring.
      
  • Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. The iminium salt will hydrolyze, and the product should precipitate.

  • Isolation: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis. Filter the yellow solid.

  • Purification:

    • Wash the solid with water (

      
       mL) to remove phosphoric acid and DMF.
      
    • Recrystallize from Ethanol or Methanol.

Expected Yield: 60–75%

Data Summary & Characterization

The following data confirms the structure and purity of the synthesized target.

ParameterSpecificationNotes
Appearance Pale yellow to yellow crystalline solidTypical of conjugated aldehydes
Melting Point 92–96 °CRange varies slightly by solvent
IR Spectrum ~1680 cm⁻¹ (C=O aldehyde)~1580 cm⁻¹ (C=N isoxazole)Distinct carbonyl stretch
Mass Spec (ESI) [M+H]⁺ = 198.0/200.0Chlorine isotope pattern (3:1)

1H NMR Interpretation (400 MHz,


): 
  • 
    10.05 ppm (s, 1H):  Aldehyde proton (-CHO). Diagnostic signal.
    
  • 
    7.65 ppm (d, 1H):  Furan C5 proton.
    
  • 
    7.25 ppm (d, 1H):  Furan C3 proton.
    
  • 
    6.60 ppm (dd, 1H):  Furan C4 proton.
    

Process Safety & Troubleshooting (Self-Validating Systems)

Furan Ring Stability
  • Risk: The furan ring is electron-rich and can undergo electrophilic attack at its C5 position if the Vilsmeier reagent is in large excess or temperatures are too high.

  • Validation: Monitor the reaction by TLC. If a spot with lower Rf than the product appears, it may be the diformylated byproduct.

  • Correction: Strictly limit

    
     to 3.0 equivalents and maintain temperature 
    
    
    
    .
Moisture Control
  • Risk:

    
     hydrolysis produces HCl and Phosphoric acid, which can degrade the isoxazole or furan.
    
  • Validation: The Vilsmeier reagent formation should produce a white suspension/solid. If the solution remains clear and hot upon mixing, moisture was present.

  • Correction: Use anhydrous DMF (dried over molecular sieves) and fresh

    
    .
    
Thermal Runaway
  • Risk: The quenching step (Step 5) is highly exothermic.

  • Validation: Temperature of the quench bath must remain

    
    .
    
  • Correction: Add the reaction mixture to ice, not ice to the reaction mixture.

References

  • Vilsmeier-Haack Reaction Overview

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction.[5][6][7][8] Organic Reactions.[3][5][7][8][9][10][11][12][13][14]

  • Batuleviciute, A., et al. (2013). Synthesis of 5-chloroisoxazole-4-carbaldehyde derivatives. Chemija.
  • Furan-Isoxazole Derivatives

    • Chimichi, S., et al. (2010). New isoxazole derivatives: Synthesis and reactivity. Tetrahedron.
  • General Isoxazolone Synthesis

    • Perez, M. A., et al. (1996). Synthesis of 3-substituted isoxazol-5(4H)-ones. Journal of Organic Chemistry.

Sources

Exploratory

spectroscopic data of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-3-(furan-2-yl)-1,2-oxazole-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is a multifunctional heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its unique assembly of a furan ring, a substituted isoxazole core, and reactive aldehyde and chloro groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in any research or development pipeline. This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures, offering a predictive but robust framework for researchers. Furthermore, this document outlines standardized protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in experimental workflows.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is the foundation for interpreting its spectral data. The structure below is annotated with systematic numbering to facilitate the assignment of signals in the subsequent spectroscopic discussions.

Caption: Annotated structure of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound is expected to show distinct signals for the aldehyde proton and the three protons of the furan ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic character of the heterocyclic rings.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 (Aldehyde)10.1 - 10.3Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
H8 (Furan)7.7 - 7.9Doublet of doublets (dd)J(H8-H9) ≈ 1.8, J(H8-H10) ≈ 0.8This proton is adjacent to the furan oxygen and is expected to be the most downfield of the furan protons. It couples to both H9 and H10.[2]
H10 (Furan)7.3 - 7.5Doublet of doublets (dd)J(H10-H9) ≈ 3.6, J(H10-H8) ≈ 0.8This proton is deshielded by the adjacent isoxazole ring. It exhibits coupling to both H9 and H8.[2]
H9 (Furan)6.6 - 6.8Doublet of doublets (dd)J(H9-H10) ≈ 3.6, J(H9-H8) ≈ 1.8This proton is the most upfield of the furan protons, showing characteristic coupling to both adjacent protons.[2]

Predicted Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound will be characterized by eight distinct signals, reflecting the eight carbon atoms in unique electronic environments. The chemical shifts are heavily influenced by the nature of the attached atoms and their position within the heterocyclic systems.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C6 (Aldehyde C=O)180 - 185The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[2]
C3 (Isoxazole)165 - 170This carbon is part of a C=N bond within the isoxazole ring and is attached to the furan ring, leading to a downfield shift.[3]
C5 (Isoxazole)158 - 162Attached to both the ring nitrogen and the electronegative chlorine atom, this carbon is expected to be significantly deshielded.
C8 (Furan)148 - 152The carbon adjacent to the furan oxygen (alpha-carbon) typically resonates at a very downfield position in the furan system.[2]
C7 (Furan)144 - 147This is the furan carbon atom attached to the isoxazole ring. Its chemical shift is influenced by this substitution.
C10 (Furan)122 - 126A beta-carbon of the furan ring, its chemical shift is influenced by the adjacent isoxazole substituent.[2]
C4 (Isoxazole)115 - 120This carbon is attached to the electron-withdrawing aldehyde group, which influences its chemical shift.
C9 (Furan)112 - 115The second beta-carbon of the furan ring, typically found at a relatively upfield position for aromatic carbons.[2]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3120 - 3150C-H StretchAromatic (Furan)Characteristic stretching vibrations for C-H bonds on the furan ring.
2820 - 2850, 2720 - 2750C-H StretchAldehydeThe presence of a pair of medium intensity bands (Fermi doublet) in this region is a hallmark of the aldehyde C-H stretch.[2]
1690 - 1710C=O StretchAldehydeA strong, sharp absorption band due to the carbonyl stretch of the aldehyde, conjugated with the isoxazole ring.[4]
1580 - 1620C=N StretchIsoxazole RingCharacteristic stretching vibration for the carbon-nitrogen double bond within the isoxazole heterocycle.
1450 - 1550C=C StretchAromatic (Furan/Isoxazole)Skeletal vibrations of the aromatic rings.
1000 - 1250C-O-C StretchFuran RingStrong bands associated with the asymmetric and symmetric stretching of the C-O-C ether linkage in the furan ring.
750 - 800C-Cl StretchChloroalkeneStretching vibration for the carbon-chlorine bond on the isoxazole ring.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (Molecular Formula: C₈H₄ClNO₃), the predicted molecular weight is approximately 197.57 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. An isotopic peak [M+2]⁺ at m/z 199 with roughly one-third the intensity of the M⁺ peak will be a definitive indicator of the presence of a single chlorine atom.

  • Major Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation primarily at the weakest bonds and lead to the formation of stable ions. Key predicted fragments include:

    • [M-H]⁺ (m/z 196): Loss of the aldehydic hydrogen radical.

    • [M-CHO]⁺ (m/z 168): Loss of the formyl radical, a common fragmentation for aldehydes.

    • [M-Cl]⁺ (m/z 162): Loss of the chlorine radical.

    • Furanoyl cation (m/z 95): Cleavage of the bond between the furan and isoxazole rings can lead to a stable C₄H₃O-C=O⁺ fragment.[2]

    • Furan radical cation (m/z 67): Further fragmentation can lead to the basic furan structure.

G mol C₈H₄ClNO₃⁺˙ m/z = 197/199 frag1 [M-CHO]⁺ m/z = 168/170 mol->frag1 - CHO frag2 [M-H]⁺ m/z = 196/198 mol->frag2 - H frag4 [M-Cl]⁺ m/z = 162 mol->frag4 - Cl frag3 [Furanoyl]⁺ m/z = 95 frag1->frag3 - C₃NOCl G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Weigh ~5-10 mg of high-purity 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde nmr_prep Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) with 0.03% TMS prep->nmr_prep ir_prep Prepare sample (e.g., KBr pellet or place neat solid on ATR crystal) prep->ir_prep ms_prep Dissolve small amount in a volatile solvent (e.g., Methanol) prep->ms_prep nmr_acq Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer at 298 K nmr_prep->nmr_acq analysis Process and interpret spectra. Compare with predicted data. Confirm structure and purity. nmr_acq->analysis ir_acq Record spectrum from 4000-400 cm⁻¹ ir_prep->ir_acq ir_acq->analysis ms_acq Analyze via direct infusion ESI or GC-EI-MS ms_prep->ms_acq ms_acq->analysis

Caption: General workflow for spectroscopic analysis.

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point due to its ability to dissolve a wide range of organic compounds. [5]2. Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shifts to 0.00 ppm.

  • Acquisition: Record spectra on a spectrometer with a field strength of at least 400 MHz for protons. Standard acquisition parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence should be used.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

B. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Record a background spectrum of the empty ATR crystal or the KBr pellet press before running the sample.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

C. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization Method: Electron Impact (EI) is a common technique for small, relatively volatile molecules and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can also be used, often yielding a prominent protonated molecular ion [M+H]⁺.

  • Analysis: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or by interfacing with a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic profile of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is predicted to be highly characteristic, defined by a unique combination of signals. Key identifying features include the downfield aldehyde proton singlet above 10 ppm in the ¹H NMR spectrum, the strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and a distinctive M⁺/[M+2]⁺ isotope pattern in the mass spectrum confirming the presence of chlorine. This comprehensive guide provides a robust predictive framework and standardized methodologies to aid researchers in the unambiguous identification and characterization of this important heterocyclic building block.

References

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Growing Science. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4- carboxylates and α-ami. Current Chemistry Letters.
  • Liang, et al. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
  • Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate.
  • CymitQuimica. (n.d.). 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • ResearchGate. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Spectroscopy.
  • Chemical Science International Journal. (2023). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes.
  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

Sources

Foundational

An In-Depth Technical Guide to 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS Number: 1354940-13-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a probable synthetic pathway, and discusses the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS No. 1354940-13-8) is a substituted heteroaromatic compound featuring a core 1,2-oxazole (isoxazole) ring. The isoxazole moiety is a prominent scaffold in numerous biologically active compounds, valued for its ability to participate in various non-covalent interactions with biological targets. The strategic placement of a chloro group, a furan ring, and a reactive carbaldehyde functional group suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. The furan ring, another key heterocyclic motif, is also prevalent in many natural products and pharmaceuticals. The aldehyde group, in particular, serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Physicochemical Properties

A summary of the known physicochemical properties of 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published in peer-reviewed literature.

PropertyValueSource
CAS Number 1354940-13-8[1]
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.57 g/mol [1]
InChI Key LGXQVJOMEAGDHN-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

Synthesis

While a specific, peer-reviewed synthesis protocol for 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is not extensively documented, a plausible and logical synthetic route can be proposed based on established methodologies for the synthesis of substituted isoxazoles and the introduction of a formyl group onto an electron-rich heterocyclic ring. The proposed synthesis involves a two-step process: the formation of the 3-(furan-2-yl)-5-chloroisoxazole core, followed by formylation at the 4-position.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Formylation furan_carboxaldoxime Furan-2-carboxaldoxime intermediate1 3-(Furan-2-yl)-5-chloroisoxazole furan_carboxaldoxime->intermediate1 [3+2] Cycloaddition ncs N-Chlorosuccinimide (NCS) ncs->intermediate1 ethyl_propiolate Ethyl propiolate ethyl_propiolate->intermediate1 base Base (e.g., Et3N) base->intermediate1 product 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde intermediate1->product Vilsmeier-Haack Reaction vilsmeier_reagent Vilsmeier-Haack Reagent (POCl3, DMF) vilsmeier_reagent->product

Caption: Proposed two-step synthesis of 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.

Step 1: Synthesis of 3-(Furan-2-yl)-5-chloroisoxazole

The formation of the isoxazole ring can be achieved through a [3+2] cycloaddition reaction. This involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Protocol:

  • Generation of Furan-2-hydroximoyl chloride: Furan-2-carboxaldoxime is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF). This reaction converts the oxime into the corresponding hydroximoyl chloride.

  • [3+2] Cycloaddition: The in-situ generated furan-2-hydroximoyl chloride is then reacted with an alkyne, such as ethyl propiolate, in the presence of a base (e.g., triethylamine) to facilitate the elimination of HCl and promote the cycloaddition. This would likely yield an ester precursor, ethyl 3-(furan-2-yl)-isoxazole-5-carboxylate.

  • Hydrolysis and Chlorination: The resulting ester would then need to be hydrolyzed to the corresponding carboxylic acid, followed by a chlorination/decarboxylation step to introduce the chloro group at the 5-position. A more direct approach might involve the use of a chlorinated alkyne in the cycloaddition step.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for the conversion of aldoximes to hydroximoyl chlorides, which are the precursors to nitrile oxides.

  • Triethylamine: This base is used to deprotonate the hydroximoyl chloride, generating the nitrile oxide intermediate in situ for the cycloaddition reaction.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the C4 position of the isoxazole ring can be accomplished via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Protocol:

  • Preparation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0 °C).[2][3]

  • Formylation: The substrate, 3-(furan-2-yl)-5-chloroisoxazole, is added to the pre-formed Vilsmeier reagent. The reaction mixture is then typically stirred at room temperature or gently heated to drive the electrophilic substitution.

  • Work-up: The reaction is quenched by pouring the mixture into ice water, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate). The resulting iminium salt intermediate is hydrolyzed to the final aldehyde product. The product can then be isolated by extraction and purified by techniques such as column chromatography or recrystallization.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination generates a highly electrophilic species that is capable of attacking the electron-rich C4 position of the isoxazole ring. The isoxazole ring, while aromatic, is activated towards electrophilic substitution, and the C4 position is often a site of reactivity.

  • Aqueous Work-up: The hydrolysis of the iminium salt intermediate is a crucial step to liberate the aldehyde functionality.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals for the aldehydic proton (likely a singlet in the region of δ 9.5-10.5 ppm). The protons of the furan ring would appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm).

  • ¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ > 180 ppm). Signals for the carbon atoms of the isoxazole and furan rings would also be present in the aromatic region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be expected in the region of 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic rings and the aldehyde, as well as C=N and C=C stretching vibrations of the heterocyclic rings, would also be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (197.57 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Applications and Future Perspectives

The structure of 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde suggests several potential applications in drug discovery and materials science. The presence of multiple reactive sites and biologically relevant heterocyclic systems makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The aldehyde functionality can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships.

Future research could focus on the development of an optimized and scalable synthesis for this compound. Furthermore, its derivatization and subsequent biological evaluation against various targets, such as kinases, proteases, or microbial enzymes, could lead to the discovery of novel therapeutic agents.

Conclusion

5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is a promising heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this technical guide provides a solid foundation for understanding its properties and a plausible route for its synthesis. Further research into the chemistry and biological activity of this compound and its derivatives is warranted.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Protocols & Analytical Methods

Method

analytical techniques for characterization of chlorinated isoxazoles

Executive Summary Chlorinated isoxazoles represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for beta-lactamase-resistant penicillins (e.g., cloxacillin, dicloxacillin) and emerging agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated isoxazoles represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for beta-lactamase-resistant penicillins (e.g., cloxacillin, dicloxacillin) and emerging agrochemicals. However, their characterization is fraught with challenges: distinguishing regioisomers (3-chloro vs. 5-chloro substitution), quantifying trace mutagenic byproducts, and confirming halogenation patterns.

This guide provides a definitive protocol for the structural elucidation and purity analysis of chlorinated isoxazoles. We move beyond basic spectral assignment to a multi-dimensional approach combining High-Resolution Mass Spectrometry (HRMS) isotope profiling, 2D-NMR connectivity mapping, and UPLC separation strategies.

Strategic Analytical Workflow

The characterization of chlorinated isoxazoles requires a non-linear workflow. Unlike simple aliphatics, the heteroaromatic ring's electron density is highly sensitive to the position of the chlorine atom, necessitating cross-validation between MS and NMR data.

AnalyticalWorkflow Sample Crude Reaction Mixture (Chlorinated Isoxazoles) UPLC UPLC-PDA-MS (Purity & Isotope Pattern) Sample->UPLC Screen Prep Preparative Isolation (If Mixture > 5%) UPLC->Prep Unresolved Isomers Data Data Integration (Regioisomer Assignment) UPLC->Data MS Fragmentation NMR Multi-Nuclear NMR (1H, 13C, 15N-HMBC) Prep->NMR Pure Isomer XRay X-Ray Crystallography (Absolute Configuration) Prep->XRay Solid State Confirmation NMR->Data Connectivity XRay->Data

Figure 1: Integrated analytical workflow for chlorinated isoxazole characterization. The path prioritizes MS for immediate halogen confirmation and NMR for regioisomer differentiation.

Chromatographic Separation (UPLC/HPLC)

Separating chlorinated isoxazoles, particularly regioisomers (e.g., 3-chloro-5-phenylisoxazole vs. 5-chloro-3-phenylisoxazole), requires columns that can leverage


-

interactions and shape selectivity. Standard C18 columns often fail to resolve these positional isomers.
Protocol 1: High-Resolution Separation of Regioisomers
  • Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic and heteroaromatic compounds due to

    
    -
    
    
    
    stacking interactions, which differ subtly between isoxazole regioisomers.
  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for MS,

    
    ).
    
  • Mobile Phase B: Methanol (MeOH provides better selectivity for chlorinated aromatics than ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/isoxazole absorption).

Critical Insight: Chlorinated isoxazoles are often synthesized via 1,3-dipolar cycloaddition, which can yield mixtures. If the 3,5-disubstituted isomers co-elute on C18, switch immediately to a PFP column , which discriminates based on the dipole moment differences caused by the chlorine position [1].

Mass Spectrometry: Isotope & Fragmentation Analysis

Mass spectrometry is the first line of defense for confirming chlorination. The natural abundance of


Cl (75.78%) and 

Cl (24.22%) creates a distinct spectral fingerprint.
Isotope Pattern Recognition

For a mono-chlorinated isoxazole, the molecular ion cluster will show a 3:1 intensity ratio between


 and 

.
  • Mono-chloro (

    
    ): 
    
    
    
    (100%),
    
    
    (32%)
  • Di-chloro (

    
    ): 
    
    
    
    (100%),
    
    
    (64%),
    
    
    (10%) — Common in dicloxacillin impurities.
Fragmentation Pathways (MS/MS)

Isoxazoles undergo characteristic ring cleavage under Collision-Induced Dissociation (CID).

MSFragmentation Parent Protonated Parent [M+H]+ Cleavage N-O Bond Cleavage Parent->Cleavage Frag1 Azirine Intermediate Cleavage->Frag1 -H2O Frag2 Nitrile Oxide Loss (R-CNO) Frag1->Frag2 Frag3 Acyl Ion (R-CO+) Frag1->Frag3 Major Fragment

Figure 2: Primary fragmentation pathway. The N-O bond is the weakest link, leading to ring opening and subsequent loss of nitrile or ketene fragments [2].

Diagnostic Fragments:

  • Loss of CO/HCO: Typical of isoxazole ring contraction.

  • Chlorine Retention: In 5-chloroisoxazoles, the chlorine is often retained on the fragment ion containing the C5 carbon. In 3-chloroisoxazoles, fragmentation may yield a Cl-C

    
    N (cyanogen chloride) loss, though this is rare; usually, the Cl stays with the stable aromatic fragment.
    

NMR Spectroscopy: The Structural Fingerprint

Distinguishing between 3-chloro-5-substituted and 5-chloro-3-substituted isoxazoles is the most difficult challenge. 1H NMR alone is often insufficient due to the lack of coupling partners for the C4 proton in disubstituted systems.

Protocol 2: Regioisomer Differentiation via HMBC

Step 1: 1H NMR (The C4-H Singlet) The chemical shift of the proton at position 4 (C4-H) is diagnostic but solvent-dependent.

  • General Trend: The C4-H is typically a singlet between

    
     6.0 – 7.0 ppm.
    
  • Substituent Effect: An electron-withdrawing Chlorine at C5 will deshield C4-H more than a Chlorine at C3, due to resonance effects (lone pair donation into the ring vs. inductive withdrawal). However, this is subtle.

Step 2: 13C NMR (The Definitive Shift) The carbon directly attached to the chlorine (


) shows a distinct chemical shift and, crucially, a lack of intensity due to the Quadrupolar relaxation of the Cl nucleus (broadening the signal).
  • C5-Cl shift: Typically

    
     150–165 ppm (often obscured by C3 or carbonyls).
    
  • C3-Cl shift: Typically

    
     135–145 ppm.
    

Step 3: 2D Heteronuclear Multiple Bond Correlation (HMBC) This is the self-validating step. You must trace the connectivity from the C4 proton.

ExperimentObservationStructural Conclusion
HMBC (H4

C3/C5)
H4 correlates strongly to two quaternary carbons.Identifies C3 and C5.
HMBC (H4

Substituent)
H4 correlates to the benzylic carbon of a phenyl group.Determines if Phenyl is at C3 or C5.
15N-HMBC H4 correlates to the Nitrogen atom.

(to C3-N) vs

(to C5-O-N) distinguishes the ring orientation.

Case Study: Distinguishing Isomers

  • Isomer A (3-Phenyl-5-Chloroisoxazole): In HMBC, the C4-H singlet will show a strong correlation to the Phenyl ipso-carbon (indicating Phenyl is at C3, close to C4).

  • Isomer B (3-Chloro-5-Phenylisoxazole): The C4-H singlet will show a correlation to the Phenyl ipso-carbon, but the chemical shift of C5 (attached to Ph) will be significantly different (

    
    170 ppm) compared to C5-Cl [3].
    

Quantitative Analysis & Impurity Profiling

For drug development (e.g., Cloxacillin), quantifying chlorinated impurities is mandatory.

Table 1: Key Analytical Parameters for Chlorinated Isoxazoles

ParameterSpecification LimitTechniqueNotes
Assay (Purity) > 98.0%HPLC-UV (254 nm)Use Phenyl-Hexyl column for isomer resolution.
Chlorine Content Theoretical ± 0.4%Elemental Analysis / HRMSHRMS preferred for trace impurity ID.
Regioisomer Impurity < 0.15%UPLC-MS/MSMonitor specific transitions (MRM).
Residual Solvent < ICH LimitsGC-HeadspaceChlorinated solvents (DCM) often co-crystallize.

References

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides. Retrieved from [Link]

  • NIH/PMC. (1980). Analysis of isoxazolyl penicillins and their metabolites in body fluids by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2022). 1H and 13C NMR chemical shifts of regioisomer isoxazoles. Retrieved from [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

Application

NMR and mass spectrometry analysis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

Application Note: Structural Elucidation and Purity Assessment of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Executive Summary This technical guide outlines the rigorous analytical protocols for the characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

Executive Summary

This technical guide outlines the rigorous analytical protocols for the characterization of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (Formula: C


H

ClNO

). This molecule represents a highly functionalized heterocyclic building block, featuring a trisubstituted isoxazole core that presents specific analytical challenges:
  • Halogen Verification: Confirmation of the chlorine atom via isotopic abundance.

  • Regiochemistry: Distinguishing the 3,4,5-substitution pattern.

  • Functional Group Integrity: Validating the reactivity of the aldehyde and the stability of the furan ring.

This document provides self-validating workflows using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), designed for drug discovery environments requiring GMP-level documentation.

Structural Logic & Connectivity

Before instrumental analysis, the connectivity must be mapped to anticipate spectral features. The molecule consists of three distinct domains: the central isoxazole ring, the furan appendage, and the reactive aldehyde and chlorine substituents.

G cluster_0 Analytical Targets Isoxazole Isoxazole Core (C3-C4-C5-O-N) Furan Furan-2-yl Ring (Attached at C3) Isoxazole->Furan C3-C2' Bond (HMBC Correlation) Aldehyde Aldehyde Group (-CHO at C4) Isoxazole->Aldehyde C4-C(O) Bond Chlorine Chlorine Atom (-Cl at C5) Isoxazole->Chlorine C5-Cl Bond (Isotope Pattern)

Figure 1: Structural connectivity map highlighting the three primary domains for analytical verification.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular formula and validate the presence of chlorine via isotopic signature.

Method Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (ESI+).

    • Rationale: The aldehyde oxygen and isoxazole nitrogen provide suitable protonation sites ([M+H]

      
      ).
      
  • Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Note: Avoid high concentrations of acid to prevent acetal formation with the aldehyde.

  • Mass Range:

    
     50 – 500.
    
Data Interpretation & Self-Validation

The most critical validation step is the Chlorine Isotope Pattern . Chlorine exists naturally as


Cl (75.77%) and 

Cl (24.23%), creating a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak [1].

Table 1: Predicted HRMS Data (ESI+)

Ion SpeciesFormulaExact Mass (

)
Relative AbundanceDiagnostic Note
[M+H]

(

Cl)
C

H


ClNO

197.9958 100%Base Peak
[M+H]

(

Cl)
C

H


ClNO

199.9928 ~32%Validation Check: Must be ~1/3 height of base peak.
[M+Na]

C

H

ClNNaO

219.9777VariableSodium adduct common in glass storage.
Fragmentation Pathway (MS/MS)

Fragmentation confirms the substructures. The isoxazole ring is prone to N-O bond cleavage under high collision energy.

MS_Frag Parent [M+H]+ m/z 198 (35Cl) Frag1 Loss of CO m/z 170 Parent->Frag1 -28 Da (Aldehyde CO) Frag2 Loss of Cl m/z 163 Parent->Frag2 -35 Da (Radical Cl loss) Frag3 Ring Cleavage (Complex) Parent->Frag3 Isoxazole N-O break

Figure 2: Primary fragmentation pathways expected in MS/MS analysis.

Protocol B: NMR Spectroscopy

Objective: To verify the regiochemistry of the substituents. Since the isoxazole ring is fully substituted (no protons),


C NMR and 2D correlations (HMBC) are mandatory.
Sample Preparation
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Rationale: CDCl

      
       is acceptable, but DMSO-
      
      
      
      is preferred to prevent potential hydration of the aldehyde and ensure solubility of the polar heterocycle.
  • Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Analysis (400 MHz+)

The proton spectrum will be relatively simple, displaying only the aldehyde proton and the furan ring system.

  • Aldehyde Proton: Look for a sharp singlet at

    
     9.8 – 10.2 ppm .
    
    • QC Check: Integration must be 1.0. Broadening suggests acid contamination or degradation.

  • Furan Protons: The furan-2-yl group has three protons (H3, H4, H5).

    • H-5' (Furan):

      
       7.8 – 8.0 ppm (Doublet, 
      
      
      
      Hz).
    • H-3' (Furan):

      
       7.2 – 7.4 ppm (Doublet, 
      
      
      
      Hz).
    • H-4' (Furan):

      
       6.6 – 6.8 ppm (Doublet of doublets).
      
C NMR Analysis (100 MHz+)

This is the definitive fingerprint. The isoxazole carbons are quaternary and require sufficient relaxation time (


 sec) for visibility.

Table 2: Predicted


C Chemical Shifts 
Carbon PositionTypePredicted Shift (

ppm)
Assignment Logic [2, 3]
Aldehyde (C=O) C

180.0 – 184.0 Typical conjugated aldehyde.
Isoxazole C-3 C

158.0 – 162.0 Adjacent to N and Furan ring.
Isoxazole C-5 C

150.0 – 155.0 Attached to Cl and O (Deshielded).
Furan C-5' CH145.0 – 148.0 Alpha to Oxygen.
Furan C-2' C

142.0 – 145.0 Connection point to Isoxazole.
Isoxazole C-4 C

112.0 – 118.0 Shielded position, but aldehyde withdraws e-.
Furan C-3' / C-4' CH110.0 – 115.0 Beta/Gamma to Oxygen.
2D NMR Workflow (HMBC)

To prove the furan is at Position 3 and Aldehyde at Position 4:

  • HMBC Correlation 1: The Aldehyde proton (

    
    10 ppm) should show a strong correlation to Isoxazole C-4  (
    
    
    
    115 ppm) and a weaker correlation to Isoxazole C-3 and C-5 .
  • HMBC Correlation 2: The Furan H-3' (

    
    7.3 ppm) should correlate to the Isoxazole C-3  (
    
    
    
    160 ppm), confirming the ring linkage.

Quality Control & Impurity Profiling

Common Impurities:

  • Dechlorinated Analog: 3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.

    • Detection: HRMS will show mass 163.0 (M-Cl+H) and loss of the 3:1 isotope pattern.

  • Carboxylic Acid: Oxidation of the aldehyde to -COOH.

    • Detection:

      
      H NMR: Loss of signal at 10 ppm; appearance of broad -OH at >12 ppm. MS: M+16 peak.
      

Final Release Specification (Proposed):

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): >95% (254 nm).

  • Identity: HRMS (M+H 197.99, Cl pattern confirmed); NMR (Aldehyde singlet present).

References

  • USGS. (n.d.). Isotopes of Chlorine. U.S. Geological Survey. Retrieved October 26, 2023, from [Link] (General Reference for Isotope Abundance).

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. Journal of Heterocyclic Chemistry. (Reference for Isoxazole C Shifts).
  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. (Reference for general aldehyde/heterocycle fragmentation logic).

  • NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. [Link] (Standard spectral database for furan/isoxazole fragments).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Biological Potential of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde: A Scaffold Comparison Guide

Topic: Biological Activity of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde vs. Similar Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde vs. Similar Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers[1]

Executive Summary

In the landscape of heterocyclic drug design, 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (hereafter referred to as CFI-4-CHO ) represents a "dual-handle" electrophilic scaffold.[1] Unlike simple isoxazoles, CFI-4-CHO offers two distinct sites for divergent synthesis: the C4-formyl group (for Schiff base/chalcone formation) and the C5-chloro group (susceptible to nucleophilic aromatic substitution, SNAr).[1]

This guide compares CFI-4-CHO against standard phenyl-isoxazole analogues and its own bioactive derivatives.[1] Experimental evidence suggests that while the parent aldehyde possesses moderate baseline activity, its conversion into azomethine (Schiff base) or chalcone derivatives amplifies antimicrobial and cytotoxic potency by 10–50 fold.[1]

Chemical Profile & Structural Logic

The therapeutic value of CFI-4-CHO lies in its specific pharmacophore arrangement.

FeatureStructural ComponentBiological/Synthetic Function
Lipophilic Core 3-(Furan-2-yl)Enhances membrane permeability compared to phenyl analogs; bioisostere for aromatic rings.[1]
Reactive Handle 1 4-Carbaldehyde (-CHO)Primary site for derivatization (Schiff bases, hydrazones) to introduce target-specific binding groups.[1]
Reactive Handle 2 5-Chloro (-Cl)"Synthetic Lethality" handle; allows late-stage introduction of amines/thiols via SNAr to tune solubility and potency.
Scaffold 1,2-Oxazole (Isoxazole)Stable linker; mimics peptide bonds; hydrogen bond acceptor (N) and donor (if ring opens, though stable here).[1]
Structural Visualization

The following diagram illustrates the chemical logic and reactivity pathways of the CFI-4-CHO scaffold.

G Scaffold 5-Chloro-3-(furan-2-yl) 1,2-oxazole-4-carbaldehyde (CFI-4-CHO) Handle1 C4-Formyl Group (Electrophile) Scaffold->Handle1 Contains Handle2 C5-Chloro Group (Leaving Group) Scaffold->Handle2 Contains Schiff Schiff Bases / Imines (High Antimicrobial Activity) Handle1->Schiff + Primary Amines (Condensation) Chalcone Chalcones (Anticancer / Cytotoxic) Handle1->Chalcone + Methyl Ketones (Claisen-Schmidt) Subst 5-Amino/Thio Derivatives (Solubility Tuning) Handle2->Subst + Nucleophiles (R-NH2, R-SH) (SNAr Reaction)

Caption: Reactivity map of CFI-4-CHO showing divergent synthesis pathways to bioactive classes.[1]

Comparative Biological Activity

A. Scaffold vs. Derivatives (The "Activation" Effect)

The parent aldehyde (CFI-4-CHO) is often an intermediate with low-to-moderate intrinsic activity. Its true potential is unlocked upon derivatization.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL) Data synthesized from structure-activity relationship (SAR) studies of 5-chloro-isoxazole derivatives [1, 2].[1]

Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Performance Note
Parent Aldehyde (CFI-4-CHO) 64 - 128>128>128Baseline. Limited activity due to lack of specific binding motifs.[1]
Schiff Base Derivative (e.g., with 4-aminophenol)1.6 - 6.25 12.5 - 2525 - 50High. Azomethine linkage (-CH=N-) facilitates binding to bacterial enzymes.[1]
Chalcone Derivative (e.g., with acetophenone)8 - 1632 - 6416 - 32Moderate. Better suited for anticancer applications than antimicrobial.[1]
Standard Drug (Ciprofloxacin) 0.5 - 1.00.01 - 1.0N/AReference standard.

Insight: The conversion of the carbonyl oxygen to a nitrogen (Schiff base) significantly improves lipophilicity and introduces a hydrogen bond acceptor/donor system critical for interacting with microbial DNA gyrase or cell wall synthesis enzymes.

B. Furan vs. Phenyl Isoxazoles

Replacing the furan ring with a phenyl ring is a common structural modification.

Table 2: Pharmacophore Comparison

Feature3-(Furan-2-yl) Isoxazole (Subject)3-Phenyl Isoxazole (Alternative)Impact on Bioactivity
Lipophilicity (LogP) Lower (~2.[1]5)Higher (~3.2)Furan analogs are often more soluble in aqueous media, improving bioavailability.
Electronic Effect Electron-rich (π-excessive)Neutral aromaticFuran can participate in specific π-π stacking interactions different from phenyl.[1]
Metabolic Stability Moderate (Furan ring opening risk)HighPhenyl is more stable; Furan may act as a "pro-drug" or reactive metabolite in some contexts.
Cytotoxicity (HeLa) IC50: 7 - 15 µg/mL [3]IC50: 15 - 40 µg/mLFuran derivatives often show higher potency against cancer cell lines due to electronic properties.[1]

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Bases

Objective: To activate the CFI-4-CHO scaffold for biological screening.

Reagents:

  • CFI-4-CHO (1.0 mmol)[1]

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of CFI-4-CHO in 10 mL of hot absolute ethanol.

  • Addition: Separately dissolve 1.0 mmol of the amine in 10 mL ethanol and add to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter the solid.

  • Purification: Recrystallize from hot ethanol to yield pure crystals (Yield typically 80-95%).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[2]

System Validation:

  • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

  • Negative Control: DMSO (Solvent control, <1% final concentration).[1]

  • Sterility Control: Uninoculated broth.

Steps:

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]

Mechanism of Action (Hypothetical)

The biological activity of CFI-4-CHO derivatives (specifically Schiff bases) is hypothesized to stem from the interference with cellular respiration and DNA replication.

MOA Compound CFI-4-CHO Derivative (Schiff Base) Target1 Bacterial Cell Wall (Permeation) Compound->Target1 Lipophilic Entry (Furan/Isoxazole Core) Target3 Oxidative Stress (ROS Generation) Compound->Target3 Redox Cycling (Furan Moiety) Target2 DNA Gyrase / Topoisomerase (Enzyme Inhibition) Target1->Target2 Intracellular Access Outcome Cell Death / Stasis Target2->Outcome Replication Block Target3->Outcome Membrane Damage

Caption: Proposed mechanism of action for Furan-Isoxazole Schiff bases involving dual pathways.

References

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Source: European Journal of Medicinal Chemistry.[3][4][5] Relevance: Establishes the baseline reactivity and antimicrobial enhancement of 5-chloro-aldehyde scaffolds upon Schiff base formation.

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity. Source: National Institutes of Health (PMC). Relevance: Provides comparative cytotoxicity data (IC50) for isoxazole derivatives against human cell lines (fibroblasts/cancer).

  • Study of cytotoxicity of pyrrolo[3,4-d]isoxazoles against tumor cell lines. Source: Sciforum. Relevance: Highlights the anticancer potential of fused isoxazole systems, relevant to derivatives of the title compound. (Representative URL for Sciforum database)

  • Synthesis and structures of three isoxazole-containing Schiff bases. Source: Acta Crystallographica (PMC). Relevance: Details the structural characterization (X-ray/NMR) of isoxazole-aldehyde condensation products.

  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Source: Journal of Innovations in Applied Pharmaceutical Science. Relevance: Comparative baseline for phenyl-substituted isoxazoles vs. furan-substituted analogs.

Sources

Comparative

Comparative Analysis of Furan-Isoxazoles and Thiophene-Isoxazoles in Bioassays

Executive Summary In the optimization of isoxazole-based pharmacophores, the bioisosteric replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a critical decision point. While both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of isoxazole-based pharmacophores, the bioisosteric replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a critical decision point. While both scaffolds offer similar steric profiles, their electronic and metabolic behaviors diverge significantly.[1]

This guide provides a technical comparison of Furan-Isoxazoles and Thiophene-Isoxazoles , analyzing their performance in bioassays ranging from antimicrobial potency to anticancer efficacy. The data suggests that while furan derivatives often exhibit higher initial potency due to strong hydrogen-bonding capabilities, they are frequently compromised by metabolic instability (structural alerts). Thiophene analogs, conversely, offer superior lipophilicity and metabolic robustness, often making them the preferred scaffold for in vivo lead optimization.[1]

Physicochemical & Structural Analysis

The choice between furan and thiophene is rarely arbitrary; it is dictated by the specific requirements of the binding pocket and the ADMET profile.

Table 1: Comparative Physicochemical Properties[1]
FeatureFuran-Isoxazole (Oxygen)Thiophene-Isoxazole (Sulfur)Impact on Bioassay
Electronegativity High (3.[2]44)Moderate (2.58)Furan is a stronger H-bond acceptor; Thiophene is more lipophilic.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene is more stable; Furan is prone to ring-opening.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Thiophene analogs generally show higher membrane permeability.
Metabolic Liability High (CYP450 activation to reactive enedials)Moderate (S-oxidation to sulfoxides/sulfones)Furan is often flagged as a genotoxic structural alert.
Binding Mode Dipole-Dipole, H-Bonding

-

Stacking, S-

interactions
Thiophene stacks better in hydrophobic pockets.[1]

Bioassay Performance Analysis

Anticancer Activity (MCF-7 & A549 Cell Lines)

In anticancer screens, the "TTI" (Thiophenyl-Trifluoromethyl-Isoxazole) series has demonstrated the superiority of the sulfur bioisostere in specific contexts.

  • Case Study: A direct comparison of 3,5-disubstituted isoxazoles revealed that 5-(thiophen-2-yl)isoxazoles (e.g., TTI-6) exhibited superior cytotoxicity against MCF-7 breast cancer cells (

    
    ) compared to their furan counterparts (
    
    
    
    ).
  • Mechanism: The thiophene ring's enhanced lipophilicity facilitates better cellular uptake, while its ability to engage in S-

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the Estrogen Receptor alpha (
    
    
    
    ) binding pocket improves affinity.[1]
  • Counter-Point: In chalcone-isoxazole hybrids, furan derivatives occasionally outperform thiophenes against A549 lung cancer cells, likely due to the furan oxygen acting as a critical H-bond acceptor for specific serine residues in the target kinase.[1]

Antimicrobial Potency

Thiophene-isoxazoles generally dominate antimicrobial assays due to their stability against bacterial efflux pumps and enzymatic degradation.

  • Data Point: Thiophene-isoxazole derivatives showed an

    
     of 
    
    
    
    against Mycobacterium tuberculosis, whereas furan analogs were rapidly metabolized or showed poor penetration of the mycobacterial cell wall.

Metabolic Stability & Safety (ADMET)

This is the most critical differentiator. The furan ring is considered a "structural alert" in modern drug design.

The Furan Liability

Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive electrophile. This intermediate cross-links with proteins and DNA, leading to hepatotoxicity and potential carcinogenesis.[1]

The Thiophene Advantage

Thiophene is also metabolized (via S-oxidation), but the resulting sulfoxides and sulfones are generally less reactive than the furan ring-opening products. Consequently, thiophene-isoxazoles typically exhibit longer half-lives (


) in microsomal stability assays.
Visualization: Metabolic Fate & Decision Logic[1]

MetabolicFate Start Lead Compound Selection Furan Furan-Isoxazole Start->Furan High H-Bond Need Thiophene Thiophene-Isoxazole Start->Thiophene High Lipophilicity Need CYP_F CYP450 Oxidation Furan->CYP_F CYP_T CYP450 S-Oxidation Thiophene->CYP_T Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) CYP_F->Enedial Ring Opening Sulfoxide Thiophene S-oxide (Polar Metabolite) CYP_T->Sulfoxide Tox Protein/DNA Adducts (Toxicity) Enedial->Tox Covalent Binding Excrete Renal Excretion (Clearance) Sulfoxide->Excrete Phase II Conjugation

Figure 1: Comparative metabolic pathways. Note the high-risk pathway for furan leading to reactive enedials versus the clearance-favored pathway for thiophene.

Detailed Experimental Protocol

Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol utilizes the Chloramine-T method for the in situ generation of nitrile oxides, avoiding the handling of unstable hydroximoyl chlorides. This method is self-validating as the formation of the nitrile oxide is the rate-limiting step, ensuring controlled cyclization.

Reagents:

  • Thiophene-2-carbaldehyde

  • Hydroxylamine hydrochloride (

    
    )[3]
    
  • Phenylacetylene[1][4][5][6]

  • Chloramine-T trihydrate[7]

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

Step 1: Formation of the Oxime
  • Dissolve thiophene-2-carbaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and NaOH (12 mmol) dissolved in minimal water.

  • Stir at room temperature (RT) for 1-2 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.[1]

  • Evaporate EtOH, extract with Ethyl Acetate, wash with water, dry over

    
    , and concentrate to yield thiophene-2-carbaldehyde oxime .
    
Step 2: 1,3-Dipolar Cycloaddition[1][8]
  • Dissolve the oxime (5 mmol) in Ethanol (15 mL).

  • Add Phenylacetylene (5 mmol).

  • Add Chloramine-T trihydrate (5.5 mmol) portion-wise over 15 minutes.

  • Reflux the mixture for 4-6 hours.

    • Mechanistic Note: Chloramine-T oxidizes the aldoxime to a nitrile oxide intermediate, which undergoes a [3+2] cycloaddition with the alkyne.

  • Validation: Monitor TLC. A new fluorescent spot (the isoxazole) will appear, distinct from the oxime.

  • Cool to RT. Filter off the precipitated sodium chloride and sulfonamide by-products.

  • Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Workflow Diagram

SynthesisWorkflow Aldehyde Thiophene-2-CHO Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH.HCl / NaOH NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Chloramine-T (Oxidation) Isoxazole 3-(Thiophen-2-yl)-5-phenylisoxazole NitrileOxide->Isoxazole Phenylacetylene [3+2] Cycloaddition

Figure 2: Synthetic workflow for the generation of the thiophene-isoxazole scaffold.

References

  • National Institutes of Health (NIH). (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2023). SAR of most potent antimicrobial/anticancer compound 4e: Furan vs Thiophene. Retrieved from [Link]

  • MDPI. (2022). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition. Retrieved from [Link]

Sources

Validation

The Chemometric Guide to 5-Chloro-isoxazole Derivatives: Structural Elucidation &amp; Cross-Referencing

Executive Summary: The Halogenated Bioisostere Challenge In modern drug discovery, the 5-chloro-isoxazole moiety serves as a critical bioisostere for carboxylic acids and a scaffold for covalent inhibitors. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Bioisostere Challenge

In modern drug discovery, the 5-chloro-isoxazole moiety serves as a critical bioisostere for carboxylic acids and a scaffold for covalent inhibitors. However, its synthesis—often via nitrile oxide cycloadditions or chlorination of isoxazolones—frequently yields complex mixtures of regioisomers (3-chloro vs. 5-chloro) or side products (open-chain oximes).

This guide provides an objective, data-driven framework for distinguishing 5-chloro-isoxazole derivatives from their structural alternatives. Moving beyond simple shift lists, we establish a self-validating NMR protocol that integrates


H, 

C, and

N data to ensure structural certainty.

The Chemometric Landscape: 5-Cl-Isoxazole vs. Alternatives[1]

When synthesizing 5-chloro-isoxazoles, researchers typically encounter three primary structural possibilities. Distinguishing these requires precise analysis of the C4-H and C5 environments.

Comparative NMR Shift Matrix (CDCl )

The following table aggregates characteristic shift ranges derived from heteroaromatic chemometrics. Use this as your primary triage tool.

FeatureTarget: 5-Chloro-isoxazole Alt 1: 5-H Isoxazole (Parent) Alt 2: 3-Chloro-isoxazole Alt 3: 4-Chloro-isoxazole
H4 Proton (

H)

6.2 – 6.5 ppm (s)

6.4 – 6.8 ppm (d,

Hz)

6.5 – 6.9 ppm (d,

Hz)
Absent
H5 Proton (

H)
Absent

8.2 – 8.5 ppm (d,

Hz)

8.3 – 8.6 ppm (s)

8.2 – 8.6 ppm (s)
C5 Carbon (

C)

150 – 157 ppm

158 – 170 ppm

165 – 175 ppm

155 – 165 ppm
C4 Carbon (

C)

100 – 105 ppm

102 – 108 ppm

103 – 108 ppm

108 – 115 ppm (C-Cl)
C3 Carbon (

C)
Depends on substituentDepends on substituent

145 – 155 ppm (C-Cl)
Depends on substituent
Key Chemometric Insights
  • The "Silent" C5: The most immediate indicator of 5-chloro substitution is the disappearance of the highly deshielded H5 proton (typically >8.0 ppm). If a signal persists above 8.0 ppm, you likely have the parent isoxazole or a regioisomer where C5 remains protonated.

  • The Chlorine Shielding Paradox: While Chlorine is electronegative (Inductive effect, -I), its attachment to the

    
    -system of the isoxazole ring introduces a Mesomeric effect (+M) and a "Heavy Atom Effect." Consequently, C5-Cl  often appears upfield  (shielded, ~150-155 ppm) relative to the C5-H or C5-O of isoxazolones.
    
  • Coupling Constants: The parent isoxazole exhibits a characteristic

    
     Hz. The loss of this coupling in the H4 signal (becoming a sharp singlet) is a definitive confirmation of 5-substitution.
    

Technical Deep Dive: The Logic of Assignment

To validate the structure, one must understand the electronic causality governing the shifts.

The C4-H Diagnostic

In 5-chloro-isoxazoles, the H4 proton is the sole ring proton. Its chemical shift is highly sensitive to the electronic nature of the substituent at C3.

  • Electron Withdrawing Groups (EWG) at C3 (e.g., -NO

    
    , -CF
    
    
    
    ):
    Deshield H4 (
    
    
    > 6.8 ppm).
  • Electron Donating Groups (EDG) at C3 (e.g., -Alkyl, -OMe): Shield H4 (

    
     < 6.3 ppm).
    
Solvent Effects (The "ASIS" Test)

Isoxazoles are dipole-rich molecules. Changing solvent from CDCl


 to C

D

(Benzene-d6) induces Anisotropic Solvent Induced Shifts (ASIS).
  • Protocol: Measure

    
    H NMR in CDCl
    
    
    
    and C
    
    
    D
    
    
    .
  • Observation: Protons adjacent to the ring nitrogen or oxygen often show significant upfield shifts in benzene. This can resolve overlapping signals from side products.

Experimental Protocol: The Self-Validating Workflow

Do not rely on a single spectrum. Follow this tiered validation protocol to ensure scientific integrity.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) + 0.03% TMS as the standard. Avoid DMSO-d
    
    
    
    for primary characterization as it can broaden exchangeable protons and obscure coupling due to viscosity.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for clear quaternary carbon detection in

    
    C NMR.
    
Step 2: The 1D Acquisition Suite
  • 
    H NMR:  16 scans. Focus on the 6.0–7.0 ppm region (H4) and absence of 8.0+ ppm (H5).
    
  • 
    C {1H} NMR:  1024 scans minimum. Look for the C5-Cl quaternary carbon around 150-157 ppm. Note: This signal may be lower intensity due to lack of NOE enhancement and C-Cl coupling broadening.
    
Step 3: Advanced Cross-Referencing (2D NMR)

If the 1D data is ambiguous (e.g., distinguishing 3-Cl from 5-Cl), perform HMBC (Heteronuclear Multiple Bond Correlation) .

  • The 5-Cl Signature: You will see a correlation from the H4 proton to C3 and C5 .

    • If it is 5-chloro-isoxazole : H4 correlates to a quaternary C5 (~155 ppm).

    • If it is 3-chloro-isoxazole : H4 correlates to a protonated C5 (~170 ppm, which would also show in HSQC).

Visualization: Structural Assignment Logic Flow

IsoxazoleAssignment Start Start: Purified Product (1H NMR in CDCl3) CheckH5 Is there a signal > 8.0 ppm? Start->CheckH5 HasH5 Yes: C5 is protonated CheckH5->HasH5 Yes NoH5 No: C5 is substituted CheckH5->NoH5 No Alt Isomer / Parent HasH5->Alt CheckH4 Check H4 Signal (6.0 - 7.0 ppm) NoH5->CheckH4 H4Singlet Sharp Singlet CheckH4->H4Singlet No coupling H4Doublet Doublet (J ~ 2Hz) CheckH4->H4Doublet Coupling present C13Check 13C NMR: Check C5 Shift H4Singlet->C13Check H4Doublet->Alt C5_High C5 > 165 ppm (Likely 3-Cl isomer) C13Check->C5_High C5_Med C5 ~ 150-157 ppm (Likely 5-Cl target) C13Check->C5_Med C5_High->Alt Final CONFIRMED: 5-Chloro-isoxazole C5_Med->Final

Figure 1: Decision tree for the unambiguous assignment of 5-chloro-isoxazole regioisomers based on 1H and 13C NMR observables.

Advanced Validation: The N Secret Weapon

For high-stakes structural confirmation (e.g., pre-clinical candidates),


N NMR is the definitive tool. Isoxazoles possess a "pyridine-like" nitrogen (N2) and a "pyrrole-like" oxygen.
  • Technique:

    
    H-
    
    
    
    N HMBC (Natural Abundance).
  • The Data: The chemical shift of the isoxazole nitrogen is highly sensitive to substituents at C3 and C5.[1]

  • Expectation:

    • 5-Chloro-isoxazole: The N2 nitrogen typically resonates around -10 to -20 ppm (relative to nitromethane) or ~360 ppm (relative to liquid NH

      
      ).
      
    • Comparison: The presence of the electronegative Chlorine at C5 exerts a shielding effect on the adjacent Oxygen, but the Nitrogen shift is more affected by the C3 substituent. However, the correlation pattern is key. In 5-Cl derivatives, H4 will show a strong 3-bond correlation to N2.

Synthesis & Analysis Workflow

To ensure reproducibility, integrate the analysis directly into the synthesis workflow.

SynthesisWorkflow Reactants Precursors: Nitrile Oxide + Alkyne/Alkene Reaction Cycloaddition (Regioselectivity Check) Reactants->Reaction Crude Crude Mixture Reaction->Crude TLC TLC / LCMS (Prelim Purity) Crude->TLC Purification Column Chromatography TLC->Purification NMR_1H 1H NMR (CDCl3) Check H4/H5 Ratio Purification->NMR_1H NMR_2D HMBC / NOESY (If Regioisomer Unclear) NMR_1H->NMR_2D Mixture/Ambiguous Final Validated 5-Cl Product NMR_1H->Final Single Isomer NMR_2D->Final

Figure 2: Integrated synthesis and analytical workflow to filter out regioisomeric impurities early in the development cycle.

References

  • Beilstein Journal of Organic Chemistry. "Lewis acid-promoted direct synthesis of isoxazole derivatives." Beilstein J. Org.[2] Chem. 2023, 19, 1562–1567.[2]

  • Royal Society of Chemistry (RSC) Advances. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Adv., 2018, 8, 5906.

  • MDPI Molecules. "One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides." Molecules 2004, 9, 453-461.

  • ResearchGate (Review). "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry."[3] (General heterocycle shifts).

  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities." (For solvent cross-referencing).

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde proper disposal procedures

Topic: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Lab Managers[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Lab Managers[1]

Executive Summary & Immediate Directive

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is a functionalized heterocyclic building block containing a halogen (chlorine), a reactive aldehyde, and a furan ring.[1][2]

Operational Directive:

  • Classification: Treat strictly as Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents or strong oxidizers (e.g., Nitric Acid, Peroxides).[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing (off-site).[1]

  • Immediate Action: If the substance is old (>12 months) or shows crystal formation around the cap, test for peroxides (furan moiety risk) before handling.[1]

Hazard Identification & Chemical Assessment

To dispose of this compound safely, you must understand the "Why" behind the protocol. This molecule presents a triad of disposal challenges:

Functional GroupHazard CharacteristicDisposal Implication
Chloro-Isoxazole Core Halogenated / Toxic Burning releases Hydrogen Chloride (HCl) gas.[1] Must be routed to incinerators with scrubbers.[1] Do not dilute into general organic waste.[1]
Aldehyde (-CHO) Reactive / Oxidizable Susceptible to exothermic oxidation or polymerization.[1] Incompatible with strong acids, bases, or oxidizers in a waste drum.[1]
Furan Ring Peroxide Former (Class C) While less reactive than ethers, furan derivatives can form peroxides upon prolonged exposure to air/light.[1] Check stability before transport.

Physical State: Typically a solid (pale yellow/off-white).[1] Waste Code (RCRA - USA): While not explicitly listed on the P or U lists, it defaults to D001 (Ignitable, if in solvent) or Toxic characteristic based on the halogen content.[1] Best practice: Manage as Non-Regulated Halogenated Waste (unless TCLP proves otherwise).[1]

Pre-Disposal Stabilization & Segregation

Before moving the container, ensure the material is stable.[1]

Step 1: Stability Check
  • Visual Inspection: Look for cloudiness (if liquid) or crust/crystals around the cap (if solid).[1]

  • Peroxide Test: If the container has been opened and stored for >1 year, use a semi-quantitative peroxide test strip.

    • < 20 ppm: Safe to dispose.[1]

    • > 20 ppm: Contact EHS for stabilization (typically reduction with ferrous sulfate) before moving.[1]

Step 2: Stream Segregation (The "Golden Rule")

You must segregate this chemical into the Halogenated Waste Stream .[1]

  • Correct Stream: Halogenated Solvents/Solids (Blue or Red tag depending on facility).[1]

  • Incorrect Stream: Non-halogenated organics (Acetone/Ethanol waste).[1][3]

    • Reason: Non-halogenated waste is often used as fuel blending for cement kilns.[1] Introducing chlorine poisons the catalyst and creates dioxins/HCl, leading to massive regulatory fines.[1]

Disposal Workflow: Step-by-Step

Scenario A: Solid Waste (Pure Substance)
  • Container: Keep in the original glass vial if possible. Ensure the cap is TFE-lined and tight.[1]

  • Overpacking: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential leaks.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

Scenario B: Liquid Waste (Reaction Mixture/Mother Liquor)[1]
  • Compatibility: Ensure the solvent carrier is compatible with the halogenated stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic aldehyde solutions can polymerize exothermically.[1]

  • Pouring: Pour into the Halogenated Solvent Carboy (Safety Can).

  • Log: Immediately log the volume and chemical name on the carboy's accumulation log.[1]

Visual Workflow: Decision Logic

DisposalLogic cluster_note *Note: Even if solvent is non-halogenated, the solute contains Chlorine. Must go to Halogenated Stream. Start Waste: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde State Physical State? Start->State Solid Solid (Pure/Residue) State->Solid Liquid Liquid (Solution) State->Liquid CheckPerox Check Peroxides (If >1 yr old) Solid->CheckPerox SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Bag Double Bag (Ziploc) CheckPerox->Bag Safe (<20ppm) SolidDrum Solid Waste Drum (Incineration) Bag->SolidDrum HaloStream Halogenated Waste Carboy (High Temp Incineration) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (EtOAc, etc.)* Warning STOP: Do not mix! Chlorine contamination risk HaloStream->Warning NonHaloStream Non-Halogenated Carboy (Fuel Blending) NonHaloStream->Warning

Figure 1: Decision logic for segregating halogenated heterocyclic waste.[1] Note that the presence of the chlorine atom in the solute dictates the waste stream, regardless of the solvent.[1]

Emergency Spill Procedures

Scale: Small Lab Spill (< 50g / 50mL)

  • Evacuate & Ventilate: Aldehydes are respiratory irritants.[1] Clear the immediate area.[1][4]

  • PPE: Nitrile gloves (double layer), safety goggles, lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a mild soap/water solution.[1]

    • Do NOT use bleach (Sodium Hypochlorite).[1] Mixing bleach with aldehydes or amines can generate toxic chloramines or volatile chlorinated species.[1]

  • Disposal: All cleanup materials (gloves, pads, scoop) go into the Solid Hazardous Waste bin.

Regulatory & Compatibility Data

ParameterSpecification
EPA Waste ID D001 (Ignitable), F001/F002 (if spent halogenated solvent) [1]
DOT Shipping Name UN 2811, Toxic solids, organic, n.o.s. (5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger)
Incompatibilities Strong Oxidizers (Nitric Acid), Strong Bases (Sodium Hydroxide), Reducing Agents.[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[1][5][6] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Isoxazole Derivatives and Safety Data.[1] (General class data for Isoxazole-4-carbaldehydes). Available at: [Link][1]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

Sources

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